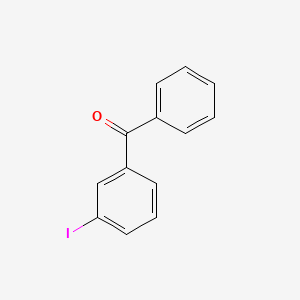

3-Iodobenzophenone

Descripción

3-Iodobenzophenone is a halogenated aromatic ketone characterized by an iodine atom at the meta position of the benzophenone scaffold. Its molecular formula is C₁₃H₉IO, with a molecular weight of 308.12 g/mol. This compound is frequently employed in radiochemical and organic synthesis due to the iodine atom's role as a leaving group in nucleophilic substitution reactions, particularly in fluorination processes for producing fluorinated aromatic compounds . Its structural features—a rigid benzophenone backbone and electron-withdrawing iodine—enhance its utility in cross-coupling reactions and as a precursor in pharmaceutical intermediates.

Propiedades

IUPAC Name |

(3-iodophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFDVXCJWWEVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423640 | |

| Record name | 3-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25116-37-4 | |

| Record name | 3-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Iodobenzophenone can be synthesized through various methods. One common approach involves the iodination of benzophenone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of 3-iodobenzophenone may involve the use of more efficient and scalable methods. For instance, the Sandmeyer reaction, which involves the conversion of an aryl diazonium salt to an aryl halide, can be employed. This method allows for the large-scale production of 3-iodobenzophenone with high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding iodoso and iodonium derivatives.

Reduction Reactions: Reduction of 3-iodobenzophenone can yield benzophenone or other reduced products.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.

Oxidation: Oxidizing agents such as peracetic acid or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of substituted benzophenone derivatives.

Oxidation: Formation of iodoso and iodonium compounds.

Reduction: Formation of benzophenone or other reduced derivatives.

Aplicaciones Científicas De Investigación

3-Iodobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: 3-Iodobenzophenone is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-iodobenzophenone involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The compound can also undergo electrophilic aromatic substitution reactions, where the iodine atom acts as a leaving group, facilitating the formation of new chemical bonds.

Comparación Con Compuestos Similares

3-Iodobenzophenone vs. 3'-Iodoacetophenone

Both compounds contain a meta-iodinated aromatic ring and a ketone group. However, the benzophenone backbone in 3-Iodobenzophenone introduces greater steric hindrance and π-conjugation, making it less reactive in nucleophilic substitutions compared to the smaller 3'-Iodoacetophenone. For example, 3-Iodobenzophenone is preferred in fluorination reactions using (diacetoxyiodo)arenes due to its stability under basic conditions, whereas 3'-Iodoacetophenone is more reactive in Suzuki-Miyaura couplings .

3-Iodobenzophenone vs. 3-Iodobenzoic Acid

The carboxylic acid group in 3-Iodobenzoic acid significantly alters solubility and reactivity. While 3-Iodobenzophenone is lipophilic and used in organic solvents, 3-Iodobenzoic acid exhibits higher polarity and is utilized in aqueous-phase reactions. The latter’s acidity (pKa ~2.5) also enables deprotonation for forming carboxylate salts, a feature absent in 3-Iodobenzophenone .

3-Iodobenzophenone vs. 3-Chlorobenzaldehyde

The replacement of iodine with chlorine in 3-Chlorobenzaldehyde reduces leaving-group ability and increases electronegativity. Chlorine’s smaller atomic radius facilitates faster SNAr (nucleophilic aromatic substitution) reactions, whereas iodine’s bulkiness in 3-Iodobenzophenone favors oxidative addition in transition-metal catalysis (e.g., with palladium). Additionally, 3-Chlorobenzaldehyde’s aldehyde group is prone to oxidation, limiting its stability compared to the ketone in 3-Iodobenzophenone .

Research Findings and Industrial Relevance

- Its iodine atom is efficiently displaced by fluorine-18 under mild conditions, achieving radiochemical yields >80% .

- Pharmaceutical Intermediates: 3'-Iodoacetophenone is a key intermediate in antipsychotic drug synthesis, whereas 3-Iodobenzoic acid is used in anti-inflammatory agents .

Actividad Biológica

3-Iodobenzophenone (C13H9IO) is an organic compound belonging to the benzophenone class, characterized by its unique structure that includes an iodine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of 3-iodobenzophenone, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-Iodobenzophenone features a biphenyl structure with a carbonyl group and an iodine substituent. Its molecular formula is:

The presence of iodine significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that 3-iodobenzophenone may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in metabolic pathways. The iodine atom may enhance binding affinity to target enzymes due to halogen bonding interactions.

- Antimicrobial Activity : Preliminary studies suggest that 3-iodobenzophenone exhibits antimicrobial properties, potentially making it useful in developing new antibacterial agents.

- Photochemical Reactions : Its ability to undergo photochemical reactions under UV light has implications for its use in photodynamic therapy (PDT), where light-activated compounds are employed to kill cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of 3-iodobenzophenone:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated various benzophenone derivatives, including 3-iodobenzophenone, for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that 3-iodobenzophenone showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

- Enzyme Interaction Studies : Research focusing on the interaction of 3-iodobenzophenone with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding suggests potential applications in drug metabolism studies and the design of enzyme inhibitors .

- Photodynamic Therapy Applications : In a study investigating photodynamic therapy agents, 3-iodobenzophenone was found to generate reactive oxygen species (ROS) upon irradiation with UV light, leading to apoptosis in cancer cell lines. The compound's effectiveness as a PDT agent was confirmed by evaluating cell viability post-treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-iodobenzophenone, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4'-Chloro-3-iodobenzophenone | C13H8ClI | Exhibits strong enzyme binding due to chlorine; used as a biochemical probe . |

| 2-Acetoxy-3'-iodobenzophenone | C15H13IO2 | Shows significant biological activity; derivatives explored for therapeutic potential . |

| 4-(Ethylthio)-3'-iodobenzophenone | C13H11IOS | Investigated for anti-inflammatory and anticancer activities . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.